N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a bifuran moiety and a substituted benzene ring. The compound’s methoxy and dimethyl substituents on the benzene ring may enhance its lipophilicity and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-12-9-15(10-13(2)18(12)22-3)25(20,21)19-11-14-6-7-17(24-14)16-5-4-8-23-16/h4-10,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFZKJIIVZFKOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves the reaction of 2,2’-bifuran-5-ylmethylamine with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using microwave-assisted reactions to reduce reaction times and improve yields. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction conditions and minimizing the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonamide group can also play a role in binding to biological targets, enhancing the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide, we compare it with three structurally related sulfonamide derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity and Functional Groups The target compound’s bifuran moiety distinguishes it from the pyridine-based iridium complex and the simpler isonicotinic acid derivative. The iridium complex (C₂₇H₃₆N₂O₃SClIr) incorporates a chiral sulfonamidato ligand and a transition metal, enabling its use in asymmetric catalysis. This contrasts with the target compound, which lacks a metal center or chiral backbone .
Molecular Weight and Solubility
- The target compound (376.43 g/mol) is lighter than the iridium complex (696.32 g/mol), suggesting better solubility in organic solvents. However, its dimethyl and methoxy groups may reduce aqueous solubility compared to 2-chloro-6-methoxyisonicotinic acid (187.57 g/mol), which has polar carboxylic acid functionality .
Applications The iridium complex is explicitly validated for asymmetric synthesis, while the target compound’s applications remain speculative. 2-Chloro-6-methoxyisonicotinic acid serves as a building block in heterocyclic synthesis, highlighting the versatility of methoxy-substituted sulfonamide analogs .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s bifuran group may introduce steric hindrance during synthesis, unlike the linear isonicotinic acid derivative.
- The dimethyl substituents could modulate selectivity .
- Gaps in Data: No peer-reviewed studies specifically addressing the target compound were identified. Comparisons rely on extrapolation from structural analogs in reagent catalogs and medicinal chemistry literature.
Notes
- Caution in Interpretation : The absence of direct experimental data for the target compound necessitates cautious interpretation.
- Recommendations : Further studies should focus on synthesizing the compound and evaluating its physicochemical properties (e.g., logP, solubility) and biological activity.
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a bifuran moiety linked to a methoxy-dimethylbenzenesulfonamide structure, which contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science.
Chemical Structure and Properties
- IUPAC Name : N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
- Molecular Formula : C₁₈H₁₉N₁O₅S
- CAS Number : 2034564-60-6
The synthesis of this compound typically involves the reaction of 2,2’-bifuran-5-ylmethylamine with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride under controlled conditions. This method can be optimized for industrial production using microwave-assisted reactions or continuous flow reactors to enhance yield and efficiency .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that compounds containing sulfonamide groups often demonstrate broad-spectrum antibacterial properties. The presence of the bifuran moiety may enhance these effects due to its ability to interact with biological membranes and inhibit microbial growth.
Inhibition of Proteases
A study highlighted the compound's potential as an inhibitor of serine proteases, which play critical roles in various biological processes including inflammation and cell signaling. The compound was identified as a potent inhibitor against several target proteases, making it a candidate for therapeutic development against diseases where protease activity is dysregulated .
Case Studies
-
Case Study on Antimicrobial Activity :
- A recent investigation evaluated the efficacy of this compound against a panel of bacterial strains. The results indicated that the compound inhibited growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.
- Case Study on Protease Inhibition :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-benzothiazolyl)-4-methoxybenzenesulfonamide | Structure | Moderate antibacterial |
| N-(furan-2-yl)-4-methoxybenzenesulfonamide | Structure | Weak protease inhibition |
| N-[2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide | Structure | Strong antimicrobial & protease inhibition |
Q & A
Q. How can cryo-EM or X-ray crystallography elucidate the compound’s interaction with biological targets?
- Answer : Co-crystallize the compound with purified target proteins (e.g., kinases) and collect diffraction data at synchrotron facilities. Phase problems are resolved via molecular replacement using homologous structures. ’s supplementary crystallographic data for related sulfonamides guide refinement protocols .
Q. What computational tools predict metabolic pathways and potential toxicity?
- Answer : Use in silico platforms like ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., CYP450 oxidation). Molecular dynamics (MD) simulations assess metabolite stability. ’s boronate-containing analogs highlight metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
